

# Comparative Analysis of OR-1855 and OR-1896: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the pharmacological effects, mechanisms of action, and experimental data pertaining to **OR-1855** and OR-1896, the primary metabolites of levosimendan.

This guide provides a detailed comparative analysis of **OR-1855** and OR-1896, two key metabolites of the calcium sensitizer levosimendan. While OR-1896 is recognized as the principal long-acting active metabolite responsible for many of levosimendan's sustained clinical effects, recent research has unveiled pharmacological activity for the traditionally considered inactive intermediate, **OR-1855**. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the current scientific evidence to facilitate further investigation and understanding of these compounds.

#### Overview of OR-1855 and OR-1896

**OR-1855** and OR-1896 are metabolites of levosimendan, a drug used in the treatment of acute decompensated heart failure. Levosimendan is metabolized in the intestine to **OR-1855**, which is then acetylated in the liver to form OR-1896. A key distinction between these metabolites and the parent drug is their significantly longer half-life. While levosimendan has a half-life of about one hour, its metabolites, **OR-1855** and OR-1896, have a much longer elimination half-life of approximately 70 to 80 hours, contributing to the prolonged hemodynamic effects observed after a levosimendan infusion.[1][2]

# **Comparative Pharmacological Effects**



The primary pharmacological activities of **OR-1855** and OR-1896 are distinct, with OR-1896 exhibiting significant cardiovascular effects and **OR-1855** demonstrating more subtle anti-inflammatory properties.

#### **Cardiovascular Effects**

OR-1896 is a potent cardiovascular agent with both positive inotropic (increasing the force of heart muscle contraction) and vasodilatory (widening of blood vessels) effects. In contrast, **OR-1855** has been found to be largely inactive on key cardiovascular parameters in some preclinical models.

A comparative study in anesthetized dogs demonstrated that OR-1896 produced dose-dependent reductions in mean arterial pressure and systemic resistance, indicative of vasodilation.[3] It also elicited dose-dependent increases in the change in pressure over time, a measure of cardiac contractility.[3] In the same study, **OR-1855** produced no significant effect on these cardiovascular endpoints at the doses tested.[3]

Further studies on isolated heart preparations have corroborated the positive inotropic effects of OR-1896. In isolated human atrial preparations, 1  $\mu$ M of OR-1896 increased the force of contraction by 72  $\pm$  14.7%.

| Parameter                                   | OR-1896 Effect                                            | OR-1855 Effect             | Reference |
|---------------------------------------------|-----------------------------------------------------------|----------------------------|-----------|
| Mean Arterial<br>Pressure                   | Dose-dependent reduction (-42 ± 3 mmHg at highest dose)   | No significant effect      | [3]       |
| Systemic Vascular<br>Resistance             | Dose-dependent reduction                                  | No significant effect      | [3]       |
| Cardiac Contractility<br>(dP/dt)            | Dose-dependent<br>increase (133 ± 13%<br>at highest dose) | No significant effect      | [3]       |
| Force of Contraction (isolated human atria) | Increased by 72 ±<br>14.7% at 1 μM                        | Not reported in this study |           |



#### **Anti-inflammatory Effects**

Recent in vitro studies have revealed that both **OR-1855** and OR-1896 possess antiinflammatory properties, particularly within the vascular endothelium. These effects are mediated through the inhibition of inflammatory signaling pathways.

A key study investigating the impact of these metabolites on human umbilical vein endothelial cells (HUVECs) found that both **OR-1855** and OR-1896 significantly impaired the production of reactive oxygen species (ROS) induced by the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][4] Furthermore, both metabolites were shown to decrease the IL-1β-dependent phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, including p38 and ERK1/2.[1][4] Interestingly, only **OR-1855** and OR-1896, but not the parent compound levosimendan, were found to diminish the phosphorylation of JNK, another important MAPK.[1][4]

| Parameter                                         | OR-1896 Effect        | OR-1855 Effect        | Reference |
|---------------------------------------------------|-----------------------|-----------------------|-----------|
| IL-1β-induced ROS<br>Production                   | Significant reduction | Significant reduction | [1][4]    |
| IL-1β-dependent p38<br>MAPK<br>Phosphorylation    | Decreased             | Decreased             | [1][4]    |
| IL-1β-dependent<br>ERK1/2 MAPK<br>Phosphorylation | Decreased             | Decreased             | [1][4]    |
| IL-1β-dependent JNK<br>MAPK<br>Phosphorylation    | Diminished            | Diminished            | [1][4]    |

#### **Mechanisms of Action**

The distinct pharmacological profiles of **OR-1855** and OR-1896 stem from their different molecular targets and signaling pathways.

## **OR-1896: A Multifaceted Cardiovascular Agent**



The cardiovascular effects of OR-1896 are attributed to a combination of mechanisms:

- Phosphodiesterase III (PDE3) Inhibition: OR-1896 is a selective inhibitor of PDE3, an
  enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, OR1896 increases intracellular cAMP levels, leading to protein kinase A (PKA) activation. PKA
  then phosphorylates various proteins in cardiac muscle cells, resulting in an increased influx
  of calcium and enhanced contractility.
- Opening of ATP-sensitive Potassium (K-ATP) Channels: In vascular smooth muscle cells, OR-1896 activates K-ATP channels. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium concentration, and results in vasodilation.
- Calcium Sensitization: Similar to its parent compound, levosimendan, OR-1896 is believed to sensitize the cardiac contractile apparatus to calcium. It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca<sup>2+</sup>-bound conformation and enhancing the contractile response for a given concentration of intracellular calcium. This mechanism contributes to its positive inotropic effect without significantly increasing myocardial oxygen consumption.



Click to download full resolution via product page

Signaling pathways of OR-1896 in cardiovascular cells.



### **OR-1855**: An Anti-inflammatory Modulator

The anti-inflammatory effects of **OR-1855** are primarily linked to its ability to modulate the MAPK signaling cascade in endothelial cells. In response to pro-inflammatory stimuli like IL-1β, a cascade of protein phosphorylation events is initiated, leading to the activation of transcription factors and the expression of inflammatory genes. **OR-1855**, along with OR-1896, intervenes in this process by inhibiting the phosphorylation of key MAPK proteins.



Click to download full resolution via product page

Inhibitory effects of **OR-1855** and OR-1896 on the MAPK signaling pathway.

# **Experimental Protocols**

This section provides an overview of the methodologies used in the key experiments cited in this guide.

## In Vivo Hemodynamic Assessment in Anesthetized Dogs







- · Animal Model: Mongrel dogs of either sex.
- Anesthesia: Sodium pentobarbital.
- Instrumentation: Catheters placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A pressure transducer-tipped catheter in the left ventricle for measuring cardiac contractility.
- Drug Administration: OR-1855, OR-1896, or vehicle infused intravenously in a doseescalating manner.
- Measurements: Mean arterial pressure, heart rate, left ventricular systolic and end-diastolic pressures, and the maximum rate of pressure rise (dP/dtmax) were continuously recorded.
- Data Analysis: Changes from baseline values were calculated for each dose of the test compounds.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Comparative effects of levosimendan, OR-1896, OR-1855, dobutamine, and milrinone on vascular resistance, indexes of cardiac function, and O2 consumption in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of OR-1855 and OR-1896: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022602#comparative-analysis-of-or-1855-and-or-1896-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com